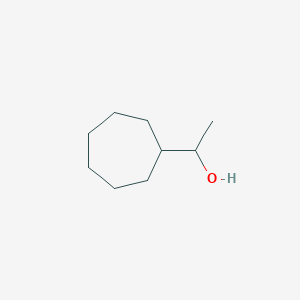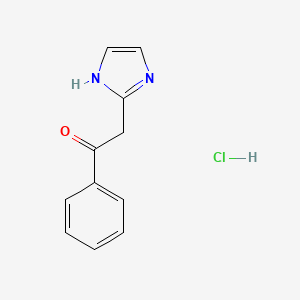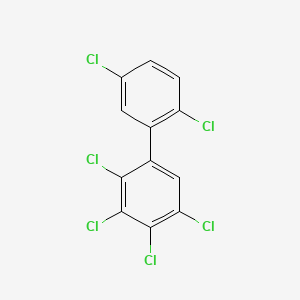
2,2',3,4,5,5'-六氯联苯
描述
2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H4Cl6 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,5,5’-Hexachlorobiphenyl consists of two benzene rings with six chlorine atoms attached at the 2, 2’, 3, 4, 5, and 5’ positions . The molecular weight is 360.878 .Physical And Chemical Properties Analysis
2,2’,3,4,5,5’-Hexachlorobiphenyl has a melting point of 85°C, a boiling point of 446.99°C (rough estimate), and a density of 1.5940 (rough estimate) . Its water solubility is 7.55ug/L at 20 ºC .科学研究应用
超临界流体中的溶解度
Anitescu和Tavlarides (1999) 的研究调查了各种多氯联苯 (PCB) 同类物的溶解度,包括2,2',3,4,5,5'-六氯联苯,在超临界流体(如二氧化碳,经正丁烷和甲醇改性)中。他们发现,正丁烷和甲醇都增加了所有研究的 PCB 同类物的溶解度,包括 2,2',3,4,5,5'-六氯联苯,在超临界二氧化碳中(Anitescu & Tavlarides, 1999)。
使用分子描述符进行毒性估计
Eddy (2020) 进行了一项研究,通过定量构效毒性关系将 PCB 的毒性(包括 2,2',3,4,5,5'-六氯联苯)与分子描述符联系起来。该研究得出了用于估算 PCB(如 2,2',3,4,5,5'-六氯联苯)的理论 LD50 值的方程,表明了一种估算 PCB 毒性程度的方法(Eddy, 2020)。
对肝微粒体酶活性的影响
Stonard 和 Greig (1976) 探讨了六氯联苯异构体(包括 2,2',3,4,5,5'-六氯联苯)对大鼠肝微粒体药物代谢和肝卟啉的影响。他们的研究结果表明,酶诱导模式与肝卟啉蓄积的发生之间存在关联(Stonard & Greig, 1976)。
动物中的代谢行为
Hutzinger 等人。(1972) 研究了六氯联苯异构体在鸽子、大鼠和溪鳟中的代谢行为,发现这些动物将不同的 PCB 异构体(包括 2,2',3,4,5,5'-六氯联苯)代谢为各种羟基化衍生物(Hutzinger et al., 1972)。
体外代谢研究
Ariyoshi 等人。(1992) 使用肝微粒体研究了 2,4,5,2',4',5'-六氯联苯在体外的代谢,提出了对 PCB 代谢中涉及的代谢途径和中间产物的新的见解(Ariyoshi et al., 1992)。
粪便排泄和组织分布研究
Haraguchi 等人。(1997) 对大鼠中不同氯化联苯(包括 2,2',3,4,5,5'-六氯联苯)形成的羟基和含硫代谢物进行了比较研究。他们分析了这些代谢物的排泄和组织分布,提供了对 PCB 在生物系统中的代谢命运的见解(Haraguchi et al., 1997)。
作用机制
Target of Action
2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a type of polychlorinated biphenyl (PCB), a group of organic compounds that were widely used in various industries until their production was banned due to environmental and health concerns .
Mode of Action
For instance, some PCBs have been found to disrupt endocrine function by mimicking or blocking hormones, which can lead to a variety of health effects .
Biochemical Pathways
For example, one study found that exposure to a different PCB congener significantly altered circadian rhythms and the expression of clock and metabolic genes .
Pharmacokinetics
Studies on similar compounds suggest that pcbs are highly persistent in the environment and can accumulate in the body over time . They are lipophilic, meaning they tend to accumulate in fatty tissues, and they can be metabolized by the body, although this process is often slow .
Result of Action
For example, some PCBs have been found to induce oxidative stress, disrupt cell signaling pathways, and alter gene expression .
Action Environment
The action of 2,2’,3,4,5,5’-Hexachlorobiphenyl can be influenced by various environmental factors. For instance, the bioavailability and toxicity of PCBs can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment . Furthermore, because PCBs are persistent organic pollutants, they can remain in the environment for long periods of time and can be transported long distances, leading to widespread exposure .
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-8(14)6(3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLKLGIYGBLTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074174 | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52112-04-6, 52712-04-6 | |
| Record name | 1,3-Azaphospholidine, 1,2,3-triphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052712046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NOF097W59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B3426421.png)
![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B3426427.png)
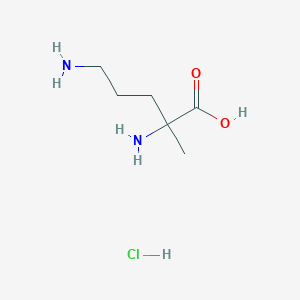
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B3426444.png)

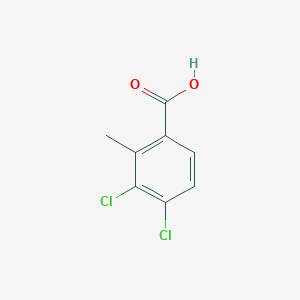
![Tris[MU-[(1,2-eta:4,5-eta)-(1E,4E)-1,5-bis(4-methoxyphenyl)-1,4-pentadien-3-one]]DI-palladium](/img/structure/B3426453.png)
![2,2'-[[3-Chloro-4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bisethanol](/img/structure/B3426472.png)

![2-[2-[(E)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]acetate](/img/structure/B3426503.png)
